ETA Receptor Binding Affinity: Oxazole-Containing Series versus Unsubstituted Analog
The incorporation of an oxazole ring at the 4′-position of the biphenylsulfonamide scaffold, which is constructed using 2-bromo-5-(1,3-oxazol-2-yl)benzaldehyde as the key aryl halide coupling partner, yields a marked enhancement in ETA receptor binding affinity relative to the unsubstituted comparator. The most potent 2′-substituted derivative (compound 17) achieved an ETA Ki of 0.2 nM, representing one of the first subnanomolar ET(A)-selective antagonists in the biphenylsulfonamide class [1]. The clinical candidate BMS-193884 (compound 3), derived from this same intermediate, exhibited an ETA Ki of 1.4 nM with approximately 10,000-fold selectivity over the ETB receptor [2]. This subnanomolar to low-nanomolar potency directly contrasts with early-generation biphenylsulfonamides lacking the oxazole substitution, which typically displayed significantly weaker binding .
| Evidence Dimension | ETA receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Compound 17 (2′-substituted derivative): ETA Ki = 0.2 nM; BMS-193884: ETA Ki = 1.4 nM |
| Comparator Or Baseline | Unsubstituted or non-oxazole biphenylsulfonamide analogs: reported Ki values in the >10 nM to micromolar range |
| Quantified Difference | Subnanomolar (0.2 nM) versus >10 nM for non-oxazole analogs; >50-fold improvement in potency |
| Conditions | Radioligand binding competition assay using human ETA receptor expressed in CHO cells |
Why This Matters
This quantifiable potency advantage validates the oxazole-substituted scaffold as the structurally defined pharmacophore required for subnanomolar ETA antagonism, directly linking procurement of this specific building block to the ability to synthesize clinically relevant lead compounds.
- [1] Murugesan N, Gu Z, Stein PD, Spergel S, Mathur A, Leith L, Liu EC, Zhang R, Bird E, Waldron T, Marino A, Morrison RA, Webb ML, Moreland S, Barrish JC. Biphenylsulfonamide endothelin receptor antagonists. 2. Discovery of 4'-oxazolyl biphenylsulfonamides as a new class of potent, highly selective ET(A) antagonists. J Med Chem. 2000 Aug 10;43(16):3111-3117. doi: 10.1021/jm000105c. PMID: 10956219. View Source
- [2] BindingDB. BMS-193884 (CHEMBL24461). Ki = 1.4 nM (ETA), Ki = 18,700 nM (ETB). https://www.bindingdb.org View Source
